molecular formula C22H24N2O2S B2802284 N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide CAS No. 622799-99-9

N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B2802284
CAS No.: 622799-99-9
M. Wt: 380.51
InChI Key: SCNUURDAUCZNEA-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
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Biological Activity

N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a furan-2-carboxamide core with various substituents that contribute to its biological properties. The structural formula can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This indicates the presence of nitrogen, sulfur, and oxygen atoms, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting potent activity compared to standard antibiotics like ciprofloxacin .

Antimalarial Activity

The compound's structural analogs have been investigated for their antimalarial properties. Specifically, studies on related pyrimidine derivatives have shown promising results against Plasmodium falciparum, with some compounds demonstrating IC50 values in the nanomolar range. This indicates that modifications in the thiophene ring can significantly enhance antimalarial efficacy .

Study 1: In Vitro Evaluation of Antimicrobial Activity

A study evaluated the antimicrobial effects of several thiophene derivatives. Among these, the compound similar to this compound showed significant inhibition against Staphylococcus aureus with an MIC of 6.25 µg/mL. This highlights the potential of thiophene-containing compounds in developing new antimicrobial agents .

Study 2: Antimalarial Efficacy

In another study focusing on antimalarial activity, several pyrimidine derivatives were synthesized and tested against PfGSK3 and PfPK6. The most potent derivatives exhibited IC50 values as low as 17 nM against PfCDPK1, indicating strong potential for further development in malaria treatment .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameMIC (µg/mL)Target Pathogen
Compound A6.25Staphylococcus aureus
Compound B12.5Escherichia coli
Compound C3.12Staphylococcus aureus

Table 2: Antimalarial Activity of Pyridine Derivatives

Compound NameIC50 (nM)Target Enzyme
Compound D17PfCDPK1
Compound E768PfPK6

Properties

IUPAC Name

N-[4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15-16(2)27-22(23-21(25)18-11-8-14-26-18)19(15)20(24-12-6-7-13-24)17-9-4-3-5-10-17/h3-5,8-11,14,20H,6-7,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUURDAUCZNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCCC3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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